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Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

Cat. No.: B081109 Get Quote

An in-depth technical guide on common ether isomers of C10H12O, focusing on their

nomenclature, properties, synthesis, and biological significance for researchers, scientists, and

drug development professionals.

Introduction
The molecular formula C10H12O encompasses a variety of ether isomers, several of which are

of significant interest in the fields of flavor, fragrance, and pharmaceutical research. These

compounds, primarily phenylpropanoids and allyl aryl ethers, exhibit diverse biological activities

and serve as valuable synthons in organic chemistry. This guide provides a detailed overview

of three prominent C10H12O ether isomers: Anethole, Estragole (Methyl Chavicol), and Allyl p-

Tolyl Ether.

Anethole
Anethole is an aromatic compound widely used for its characteristic anise flavor. It is a key

component of essential oils from anise and fennel.[1][2]

IUPAC Name and Synonyms
IUPAC Name: 1-methoxy-4-[(E)-prop-1-enyl]benzene[3]

Synonyms: Anise camphor, p-Propenylanisole, trans-Anethole[4][5]

Physicochemical Properties
The quantitative data for Anethole are summarized in the table below.
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Property Value

Molecular Weight 148.20 g/mol [3]

Boiling Point 234-237 °C[6]

Melting Point 20-21 °C[6]

Density 0.988 g/mL at 25 °C[6]

Refractive Index 1.557 - 1.561 at 20°C[4]

Flash Point 91 °C[4]

Experimental Protocols
A method for synthesizing anethole involves the dehydration of p-methoxyphenylpropanol.

Materials:

p-Methoxyphenylpropanol

Dehydrating agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate, or

calcium hydride)

Water-carrying agent (e.g., toluene, benzene, or p-xylene)

Procedure:

The dehydrating agent and water-carrying agent are placed in a reaction kettle.

The mixture is stirred and heated to reflux (the exact temperature depends on the water-

carrying agent, e.g., 100°C for toluene).

p-Methoxyphenylpropanol is added dropwise to the refluxing mixture over a period of 6-8

hours.

After the addition is complete, the reaction temperature is maintained between 90-150°C for

30 minutes to 2 hours.
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The reaction is stopped when no more water is observed flowing out of the water separator.

This synthesis involves a Friedel-Crafts acylation followed by reduction and dehydration.

Materials:

Anisole

Propionyl chloride

Sodium borohydride

Organic acid (e.g., p-toluenesulfonic acid)

Acidic inorganic salt (e.g., sodium bisulfate)

Procedure:

Anisole and propionyl chloride undergo a Friedel-Crafts acylation reaction to produce 1-(4-

methoxyphenyl)propan-1-one.

The resulting ketone is then reduced using sodium borohydride to yield 1-(4-

methoxyphenyl)propan-1-ol.

The alcohol is subsequently dehydrated using a catalyst system of an organic acid and an

acidic inorganic salt.

The final product, anethole, is purified by rectification.

Signaling Pathways
Anethole has been shown to possess anti-oral cancer properties by modulating multiple

signaling pathways.[7] It induces apoptosis and autophagy while reducing reactive oxygen

species (ROS). Key pathways affected include NF-κB, MAPKinases, and Wnt.[7][8] Anethole

treatment can inhibit the expression of oncogenes like cyclin D1 and up-regulate the cyclin-

dependent kinase inhibitor p21.[7]

Caption: Signaling pathways modulated by Anethole in anti-cancer activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34158560/
https://pubmed.ncbi.nlm.nih.gov/34158560/
https://pubmed.ncbi.nlm.nih.gov/27771928/
https://pubmed.ncbi.nlm.nih.gov/34158560/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Estragole (Methyl Chavicol)
Estragole is an isomer of anethole, differing in the position of the double bond in the propenyl

side chain. It is found in tarragon, basil, and fennel.[9][10]

IUPAC Name and Synonyms
IUPAC Name: 1-methoxy-4-(prop-2-en-1-yl)benzene[11]

Synonyms: Methyl chavicol, p-Allylanisole, Chavicol methyl ether[11][12]

Physicochemical Properties
The quantitative data for Estragole are summarized in the table below.

Property Value

Molecular Weight 148.20 g/mol [13]

Boiling Point 215-216 °C[13]

Density 0.965 g/mL at 25 °C[13]

Refractive Index 1.521 at 20°C[13]

Flash Point 81 °C[6]

Experimental Protocols
Materials:

4-Allylphenol (chavicol)

Methyl iodide

Potassium hydroxide

Methanol

Procedure:
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4-Allylphenol is dissolved in methanolic potassium hydroxide.

The solution is heated.

Methyl iodide is added to the heated solution to methylate the phenolic hydroxyl group,

yielding estragole.

Materials:

p-Methoxyphenyl magnesium bromide (prepared from p-bromoanisole and magnesium)

Allyl bromide

Ether (solvent)

Procedure:

p-Methoxyphenyl magnesium bromide is prepared in ether.

Allyl bromide is added to the Grignard reagent.

The reaction mixture is worked up to isolate estragole.

Metabolic Pathways
The metabolism of estragole is of toxicological interest due to the formation of potentially

carcinogenic metabolites. The two primary pathways are O-demethylation and 1'-hydroxylation.

[14][15] At low doses, O-demethylation is the major pathway, while at higher doses, 1'-

hydroxylation becomes more prominent.[14] The 1'-hydroxyestragole can be further

metabolized to a reactive sulfate ester that can form DNA adducts.[5]

Caption: Metabolic pathways of Estragole.

Allyl p-Tolyl Ether
Allyl p-tolyl ether is another ether isomer of C10H12O. It is used as an intermediate in organic

synthesis and in the fragrance industry.[16]
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IUPAC Name and Synonyms
IUPAC Name: 1-(allyloxy)-4-methylbenzene

Synonyms: 4-Allyloxytoluene, p-Tolyl allyl ether, Allyl 4-methylphenyl ether[16][17]

Physicochemical Properties
The quantitative data for Allyl p-tolyl ether are summarized in the table below.

Property Value

Molecular Weight 148.20 g/mol [16]

Boiling Point 214.5 °C (estimated)[16]

Density 0.9719 g/cm³[16]

Refractive Index 1.5180-1.5200[16]

Flash Point 79.7 °C[16]

Experimental Protocols
A general method for the synthesis of allyl aryl ethers is the Williamson ether synthesis.

Materials:

p-Cresol

A base (e.g., sodium hydroxide, potassium carbonate)

Allyl bromide

A suitable solvent (e.g., acetone, ethanol)

Procedure:

p-Cresol is treated with a base in a suitable solvent to form the corresponding phenoxide ion.

Allyl bromide is then added to the reaction mixture.
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The phenoxide ion acts as a nucleophile, displacing the bromide from allyl bromide to form

allyl p-tolyl ether.

The reaction mixture is worked up to isolate the product.

Caption: Workflow for the synthesis of Allyl p-tolyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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